Cas no 1000577-95-6 (1,3-Dibromo-2,4-difluoro-6-iodobenzene)
1,3-Dibromo-2,4-difluoro-6-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dibromo-2,4-difluoro-6-iodobenzene
- 1000577-95-6
- 2,4-Dibromo-3,5-difluoroiodobenzene
- 2,4-dibromo-1,3-difluoro-5-iodobenzene
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- MDL: MFCD09878122
- Inchi: 1S/C6HBr2F2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H
- InChI Key: XPQCGIRIQFOITE-UHFFFAOYSA-N
- SMILES: IC1=CC(=C(C(=C1Br)F)Br)F
Computed Properties
- Exact Mass: 397.74373Da
- Monoisotopic Mass: 395.74578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0Ų
1,3-Dibromo-2,4-difluoro-6-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020404-250mg |
1,3-Dibromo-2,4-difluoro-6-iodobenzene |
1000577-95-6 | 97% | 250mg |
489.60 USD | 2021-06-24 | |
| Alichem | A013020404-500mg |
1,3-Dibromo-2,4-difluoro-6-iodobenzene |
1000577-95-6 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013020404-1g |
1,3-Dibromo-2,4-difluoro-6-iodobenzene |
1000577-95-6 | 97% | 1g |
1,519.80 USD | 2021-06-24 |
1,3-Dibromo-2,4-difluoro-6-iodobenzene Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1,3-Dibromo-2,4-difluoro-6-iodobenzene
Chemical Profile of 1,3-Dibromo-2,4-difluoro-6-iodobenzene (CAS No. 1000577-95-6)
1,3-Dibromo-2,4-difluoro-6-iodobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1000577-95-6, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile structural framework. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms at specific positions on the benzene ring, makes it a valuable building block for further functionalization.
The molecular structure of 1,3-Dibromo-2,4-difluoro-6-iodobenzene consists of a benzene core substituted with two bromine atoms at the 1 and 3 positions, two fluorine atoms at the 2 and 4 positions, and one iodine atom at the 6 position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various synthetic transformations. The presence of multiple halogen atoms enhances its reactivity, making it a preferred candidate for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex organic molecules with precise stereochemistry.
In recent years, 1,3-Dibromo-2,4-difluoro-6-iodobenzene has been extensively studied for its applications in pharmaceutical development. Its halogenated aromatic system is particularly attractive for designing small-molecule inhibitors targeting various biological pathways. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atoms in its structure contribute to metabolic stability and binding affinity, while the iodine atom provides a handle for further functionalization via palladium-catalyzed reactions.
One of the most compelling aspects of 1,3-Dibromo-2,4-difluoro-6-iodobenzene is its role in developing next-generation agrochemicals. Halogenated aromatic compounds are known to exhibit potent biological activity against pests and pathogens. By leveraging the reactivity of this intermediate, chemists have been able to create innovative pesticides with improved efficacy and environmental safety profiles. The bromine and iodine substituents facilitate the introduction of additional functional groups that enhance the bioactivity of the final products.
The synthetic utility of 1,3-Dibromo-2,4-difluoro-6-iodobenzene extends beyond pharmaceuticals and agrochemicals into materials science. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. For example, researchers have employed this compound in synthesizing organic semiconductors and liquid crystals, which are essential components in electronic devices such as OLEDs (organic light-emitting diodes) and displays. The halogen atoms influence the electronic properties of these materials, enabling precise control over their optical and electrical characteristics.
Recent advancements in green chemistry have also highlighted the importance of 1,3-Dibromo-2,4-difluoro-6-iodobenzene as a sustainable building block. Efforts have been made to develop catalytic systems that minimize waste and energy consumption during its synthesis and subsequent transformations. These innovations align with the growing demand for environmentally friendly chemical processes in industrial applications. By optimizing reaction conditions and utilizing recyclable catalysts, chemists can produce this compound efficiently while reducing their ecological footprint.
The versatility of 1,3-Dibromo-2,4-difluoro-6-iodobenzene is further underscored by its application in medicinal chemistry research. Researchers have explored its use in generating libraries of diverse compounds for high-throughput screening assays. This approach allows for rapid identification of lead molecules with potential therapeutic value. The structural diversity provided by its halogenation pattern enables the creation of compounds with unique pharmacological properties.
In conclusion,1,3-Dibromo-2,4-difluoro-6-iodobenzene (CAS No. 1000577-95-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals、agrochemicals、and advanced materials。As research continues to uncover new ways to utilize this intermediate,its importance is likely to grow even further,driving innovation in chemical synthesis and material science.
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